molecular formula C22H22N2O5S B10816317 N-(1,3-benzodioxol-5-ylmethyl)-2-({[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfinyl)acetamide

N-(1,3-benzodioxol-5-ylmethyl)-2-({[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfinyl)acetamide

Cat. No.: B10816317
M. Wt: 426.5 g/mol
InChI Key: RQGBIFFIPCDMOA-UHFFFAOYSA-N
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Description

The compound N-(1,3-benzodioxol-5-ylmethyl)-2-({[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfinyl)acetamide is a sulfinyl acetamide derivative featuring a benzodioxole moiety and a substituted oxazole ring. Its structure combines a 1,3-benzodioxol-5-ylmethyl group linked to an acetamide backbone, with a sulfinyl (-S=O) bridge connecting to a 5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-ylmethyl substituent.

Properties

Molecular Formula

C22H22N2O5S

Molecular Weight

426.5 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methylsulfinyl]acetamide

InChI

InChI=1S/C22H22N2O5S/c1-14-4-3-5-17(8-14)22-24-18(15(2)29-22)11-30(26)12-21(25)23-10-16-6-7-19-20(9-16)28-13-27-19/h3-9H,10-13H2,1-2H3,(H,23,25)

InChI Key

RQGBIFFIPCDMOA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NC(=C(O2)C)CS(=O)CC(=O)NCC3=CC4=C(C=C3)OCO4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of WAY-332039 involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

Industrial Production Methods

Industrial production of WAY-332039 typically involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

WAY-332039 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the benzodioxole and oxazole rings.

Scientific Research Applications

WAY-332039 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of WAY-332039 involves its interaction with specific molecular targets. It is known to modulate the activity of certain enzymes and receptors, leading to changes in cellular signaling pathways. The compound’s effects are mediated through its ability to bind to these targets and alter their function, which can result in various biological outcomes .

Comparison with Similar Compounds

Structural Features and Molecular Properties

The target compound’s key structural elements include:

  • Sulfinyl group : Balances polarity and hydrogen-bonding capacity compared to sulfonyl (-SO₂) or sulfanyl (-S-) groups.
  • Oxazole ring : Provides a planar, electron-deficient heterocycle with two heteroatoms (O, N).

Table 1: Molecular Properties of Target Compound and Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Heterocycle Sulfur Group Key Substituents
Target Compound C₂₁H₂₀N₂O₅S 412.46 Oxazolyl Sulfinyl 5-methyl, 3-methylphenyl
N-(1,3-benzodioxol-5-yl)-2-[[2-(3-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl]acetamide C₂₄H₁₉N₃O₄S₂ 477.56 Imidazolyl Sulfanyl 3-methoxyphenyl, phenyl
N-(1,3-benzodioxol-5-yl)-2-{(2-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}acetamide C₂₂H₁₈Cl₂N₂O₅S 493.36 None Sulfonyl 2-chlorobenzyl, 4-chlorophenyl
2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide C₁₈H₁₅ClN₄OS₃ 458.98 Thiadiazolyl Sulfanyl Benzyl, 3-chloro-4-methylphenyl

Key Observations :

  • Oxazole vs. Imidazole/Thiadiazole : Oxazole’s lower basicity compared to imidazole may reduce off-target interactions, while thiadiazole’s additional sulfur atom () enhances metabolic stability .

Pharmacological and Physicochemical Properties

  • Metabolic Stability : Sulfinyl groups are less prone to enzymatic oxidation than sulfanyl groups but more reactive than sulfonyl groups .
  • Bioactivity : Imidazole-containing analogs () may exhibit stronger enzyme inhibition due to nitrogen basicity, whereas the target compound’s oxazole could optimize selectivity .

Biological Activity

N-(1,3-benzodioxol-5-ylmethyl)-2-({[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfinyl)acetamide is a compound of interest due to its potential biological activities. This article reviews the available literature regarding its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C18H20N2O5SC_{18}H_{20}N_{2}O_{5}S, and it features a complex structure that includes a benzodioxole moiety and an oxazole ring. The presence of these functional groups is believed to contribute to its biological activity.

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of its interaction with various biological targets, including sigma receptors, which are implicated in several neurological processes.

1. Sigma Receptor Modulation

Research indicates that compounds similar to this compound exhibit significant interactions with sigma receptors. These receptors are known to play roles in neuroprotection and modulation of neurotransmitter systems.

A study demonstrated that positive allosteric modulators of sigma receptors can enhance cognitive function and exhibit anti-seizure activities. This suggests that the compound may also possess neuroprotective properties through sigma receptor modulation .

2. Antioxidant Activity

The compound has been evaluated for its antioxidant potential. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases including neurodegenerative disorders. Preliminary studies indicate that derivatives of this compound may exhibit significant antioxidant activity, potentially through the scavenging of free radicals and inhibition of lipid peroxidation.

Case Studies

Several case studies have highlighted the pharmacological effects of related compounds:

Case Study 1: Cognitive Enhancement

In a controlled experiment involving animal models, a structurally similar compound demonstrated improved performance in cognitive tasks when administered prior to testing. The results indicated enhanced memory retention and learning capabilities, attributed to sigma receptor activation .

Case Study 2: Neuroprotection

Another study focused on the neuroprotective effects observed in models of neurodegeneration. The compound exhibited protective effects against neuronal cell death induced by toxic agents, suggesting its potential use in treating conditions like Alzheimer's disease .

Data Tables

The following table summarizes the key findings related to the biological activity of this compound:

Activity Description Reference
Sigma Receptor ModulationEnhances cognitive function; potential anti-seizure effects
Antioxidant ActivityScavenges free radicals; inhibits lipid peroxidation
NeuroprotectionProtects against neuronal cell death; potential application in neurodegenerative diseases

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